13-(3,4-dimethoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-(3,4-Dimethoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential biological activities, including anti-inflammatory and analgesic properties .
Preparation Methods
The synthesis of 13-(3,4-dimethoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione typically involves multi-step reactions. One common method includes the three-component condensation of acetoacetic acid N-aryl (N,N-diethyl)amides with salicylaldehyde and thiourea in ethanol, using a sodium-bisulfate catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired tricyclic structure.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methoxy groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
13-(3,4-Dimethoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione has several scientific research applications:
Chemistry: It is used as a model compound in the study of tricyclic structures and their reactivity.
Biology: The compound’s potential anti-inflammatory and analgesic properties make it a candidate for biological studies.
Industry: It may be used in the synthesis of other complex organic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 13-(3,4-dimethoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds include other tricyclic structures with potential biological activities, such as:
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
- 11-(3,4-dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
What sets 13-(3,4-dimethoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione apart is its unique combination of functional groups and its potential for high anti-inflammatory activity with low acute toxicity .
Properties
Molecular Formula |
C26H27N3O5 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
13-(3,4-dimethoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione |
InChI |
InChI=1S/C26H27N3O5/c1-15-14-29-21(16-9-7-6-8-10-16)20-22(27(2)26(31)28(3)25(20)30)23(29)24(34-15)17-11-12-18(32-4)19(13-17)33-5/h6-13,15,24H,14H2,1-5H3 |
InChI Key |
WPGWMDADSLYSLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C(O1)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.